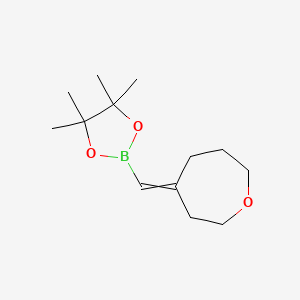
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the molecule can impart unique reactivity and stability, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate alkene or alkyne. The reaction conditions may include the use of a catalyst, such as a palladium or nickel complex, and may be carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes. The process may be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in substitution reactions, where the boron center is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions can include boronic acids, borates, borohydrides, and various substituted boron-containing compounds. These products can be valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Medicine: Investigated for use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action for 4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane involves its reactivity at the boron center. The boron atom can interact with various nucleophiles and electrophiles, facilitating the formation of new chemical bonds. Molecular targets and pathways involved may include interactions with enzymes, proteins, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other boron-containing organic molecules such as:
Boronic acids: Compounds with a boron atom bonded to two hydroxyl groups.
Boronate esters: Compounds with a boron atom bonded to two alkoxy groups.
Borohydrides: Compounds with a boron atom bonded to hydrogen atoms.
Uniqueness
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane is unique due to its specific structure, which includes a boron center and an oxepane ring. This combination can impart unique reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C13H23BO3 |
|---|---|
Molekulargewicht |
238.13 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-11-6-5-8-15-9-7-11/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
XDURUUIIAQVAMD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14085600.png)

![3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole](/img/structure/B14085628.png)
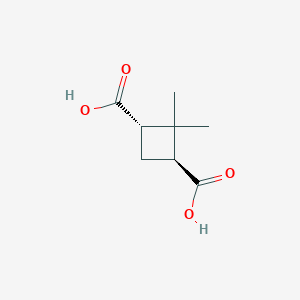
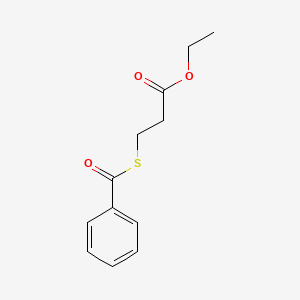
![10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14085632.png)
![2-(6-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085636.png)
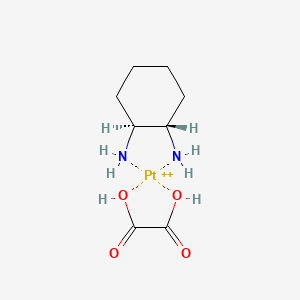
![N'-[(1Z)-1-(3-bromophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14085646.png)
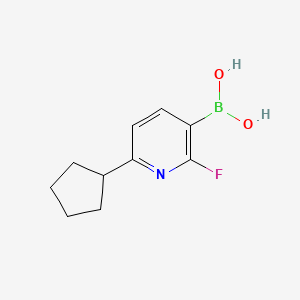


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085672.png)

